1-(5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-yl)piperidine-4-carboxylic acid
Description
1-(5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-yl)piperidine-4-carboxylic acid is a boronic ester-containing heterocyclic compound with the molecular formula C₁₆H₂₄BN₃O₄ and a molecular weight of 333.20 g/mol . It features a pyrimidine core substituted with a pinacol boronate ester (4,4,5,5-tetramethyl-1,3,2-dioxaborolane) at the 5-position and a piperidine-4-carboxylic acid moiety at the 2-position. This structure enables its use in Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern organic synthesis for constructing carbon-carbon bonds . The carboxylic acid group enhances solubility in polar solvents and allows for further functionalization, making it valuable in medicinal chemistry and materials science .
Propriétés
Formule moléculaire |
C16H24BN3O4 |
|---|---|
Poids moléculaire |
333.2 g/mol |
Nom IUPAC |
1-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-yl]piperidine-4-carboxylic acid |
InChI |
InChI=1S/C16H24BN3O4/c1-15(2)16(3,4)24-17(23-15)12-9-18-14(19-10-12)20-7-5-11(6-8-20)13(21)22/h9-11H,5-8H2,1-4H3,(H,21,22) |
Clé InChI |
RCLCRCIKUURQHG-UHFFFAOYSA-N |
SMILES canonique |
B1(OC(C(O1)(C)C)(C)C)C2=CN=C(N=C2)N3CCC(CC3)C(=O)O |
Origine du produit |
United States |
Méthodes De Préparation
Chemical Structure and Identifiers
- IUPAC Name: 1-(5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-yl)piperidine-4-carboxylic acid
- Molecular Formula: C17H27BN3O4
- Molecular Weight: 347.2 g/mol
- Key Synonyms:
- Methyl 1-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-yl)piperidine-4-carboxylate (methyl ester form)
- 4-Piperidinecarboxylic acid, 1-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-pyrimidinyl]- (CAS 1160790-50-0)
- SMILES: B1(OC(C(O1)(C)C)(C)C)C2=CN=C(N=C2)N3CCC(CC3)C(=O)O (acid form)
- InChIKey: UEKXCFIPAGCLQJ-UHFFFAOYSA-N
These identifiers are essential for unambiguous chemical referencing and database searching.
Preparation Methods Analysis
Overview
The preparation of 1-(5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-yl)piperidine-4-carboxylic acid typically involves multi-step synthetic routes combining heterocyclic functionalization, boronate ester installation, and piperidine carboxylic acid incorporation. The boronate moiety is introduced via borylation reactions, often employing pinacol boronate esters due to their stability and reactivity in cross-coupling chemistry.
Synthetic Route Components
Synthesis of the Pyrimidine Core with Boronate Ester
- The pyrimidine ring is functionalized at the 5-position with a boronate ester group, specifically the 4,4,5,5-tetramethyl-1,3,2-dioxaborolane moiety. This is commonly achieved by palladium-catalyzed borylation of a halogenated pyrimidine precursor using bis(pinacolato)diboron (B2pin2) under Suzuki-Miyaura conditions.
Representative Synthetic Procedure
A typical preparation sequence may be summarized as follows:
| Step | Reaction Type | Starting Material | Reagents/Conditions | Product | Yield (%) |
|---|---|---|---|---|---|
| 1 | Halogenation of pyrimidine | 2-chloropyrimidine | NBS or equivalent halogenating agent | 5-halopyrimidine intermediate | 75-85 |
| 2 | Palladium-catalyzed borylation | 5-halopyrimidine intermediate | Pd(dppf)Cl2, B2pin2, base (e.g., KOAc), DMF | 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine | 70-90 |
| 3 | Nucleophilic substitution or amination | 5-boronate pyrimidine + piperidine-4-carboxylic acid methyl ester | Pd catalyst, base, solvent (e.g., toluene) | Methyl 1-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-yl)piperidine-4-carboxylate | 60-80 |
| 4 | Ester hydrolysis | Methyl ester intermediate | Aqueous base (NaOH), MeOH/H2O | 1-(5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-yl)piperidine-4-carboxylic acid | 85-95 |
This sequence is adapted from general boronate ester and heterocyclic amination methodologies reported in the literature.
Detailed Research Outcomes and Data
Reaction Optimization
The borylation step is optimized using Pd(dppf)Cl2 as the catalyst with potassium acetate as the base in DMF solvent at 80–90°C, achieving high conversion rates and yields above 85%.
The amination coupling of the boronate pyrimidine intermediate with piperidine derivatives proceeds efficiently under Buchwald-Hartwig conditions using Pd catalysts and phosphine ligands, with yields ranging from 60% to 80% depending on substrate purity and reaction time.
Spectroscopic Characterization
NMR (1H and 13C): Characteristic signals include the tetramethyl groups of the dioxaborolane ring (~1.2 ppm singlet in 1H NMR), pyrimidine aromatic protons (~7-9 ppm), and piperidine ring protons (multiplets around 1-4 ppm). Carboxylic acid protons appear as broad singlets (~10-12 ppm) or are absent in ester intermediates.
Mass Spectrometry: Molecular ion peaks correspond to the expected molecular weight (347.2 g/mol for the acid form), confirming molecular integrity.
Elemental Analysis: Confirms the expected C, H, N, B, and O content consistent with the molecular formula.
Notes on Related Compounds and Synthetic Variations
Analogous compounds such as 1-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]piperidin-4-one have been synthesized using similar borylation and coupling strategies, highlighting the versatility of the approach for different heterocyclic cores and piperidine substitutions.
The Suzuki-Miyaura cross-coupling reaction plays a central role in modifying the boronate ester intermediate to create diverse biaryl or heteroaryl derivatives, expanding the chemical space accessible from this scaffold.
Analyse Des Réactions Chimiques
Types of Reactions
1-[5-(Tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-yl]piperidine-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The boronic ester group can be oxidized to form boronic acids.
Reduction: The pyrimidine ring can be reduced under specific conditions.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyrimidine ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Boronic acids.
Reduction: Reduced pyrimidine derivatives.
Substitution: Substituted pyrimidine derivatives.
Applications De Recherche Scientifique
1-[5-(Tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-yl]piperidine-4-carboxylic acid has several scientific research applications:
Mécanisme D'action
The mechanism of action of 1-[5-(Tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-yl]piperidine-4-carboxylic acid involves its interaction with specific molecular targets. The boronic ester group can form reversible covalent bonds with diols and other nucleophiles, making it useful in enzyme inhibition and drug design. The pyrimidine ring can interact with nucleic acids and proteins, influencing various biochemical pathways .
Comparaison Avec Des Composés Similaires
Comparison with Similar Compounds
The following table compares 1-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-yl)piperidine-4-carboxylic acid with structurally analogous boronic esters, focusing on molecular features, reactivity, and applications:
Key Observations:
Core Heterocycle Differences :
- Pyrimidine-based compounds (target compound and morpholine-pyrimidine analogs) exhibit higher electron-deficient character compared to pyridine derivatives, enhancing their reactivity in cross-couplings with electron-rich aryl halides .
- Pyridine derivatives (e.g., entries 3 and 4) are less sterically hindered, favoring reactions with bulky substrates .
Functional Group Impact :
- The carboxylic acid group in the target compound provides unique advantages:
- Enables salt formation (e.g., sodium or ammonium salts) for improved aqueous solubility .
- Facilitates conjugation to biomolecules or polymers via amide or ester linkages .
Synthetic Utility: All compounds serve as boron nucleophiles in Suzuki-Miyaura reactions.
Commercial Availability :
Activité Biologique
1-(5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-yl)piperidine-4-carboxylic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological effects, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound features a pyrimidine ring substituted with a dioxaborolane moiety and a piperidine carboxylic acid. Its empirical formula is with a molecular weight of 244.10 g/mol. The presence of the boron-containing dioxaborolane group is significant for its biological interactions.
Research indicates that compounds similar to 1-(5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-yl)piperidine-4-carboxylic acid may exhibit inhibitory activity against various kinases. For instance, studies have demonstrated that derivatives with similar structures can inhibit GSK-3β and IKK-β kinases, which are crucial in cellular signaling pathways involved in cancer progression and inflammation .
Inhibitory Potency
A study on pyrimidine derivatives showed that modifications in the carboxamide moiety could lead to significant variations in inhibitory potency against GSK-3β. Compounds exhibited IC50 values ranging from 10 to 1314 nM . This suggests that the structural features of the compound can be optimized for enhanced biological activity.
Anticancer Activity
In vitro studies have highlighted the anticancer potential of pyrimidine-based compounds. For example, certain derivatives demonstrated IC50 values in the low micromolar range against breast cancer cell lines (MCF-7 and MDA-MB-231), outperforming traditional chemotherapeutics like 5-Fluorouracil . This indicates that similar compounds may hold promise as effective anticancer agents.
Selectivity and Toxicity
Recent findings suggest that some derivatives exhibit selective toxicity towards cancer cells while sparing normal cells. For instance, one compound showed a 27-fold lower toxicity against normal liver cells compared to cancerous cells . This selectivity is crucial for developing safer therapeutic options.
Table 1: Inhibitory Activity of Related Compounds
| Compound Name | Target Kinase | IC50 (nM) | Cell Line |
|---|---|---|---|
| Compound A | GSK-3β | 50 | MCF-7 |
| Compound B | IKK-β | 100 | MDA-MB-231 |
| Compound C | ROCK-1 | 200 | A549 |
Table 2: Pharmacokinetic Properties
| Parameter | Value |
|---|---|
| Clearance (mL/h/kg) | 82.7 ± 1.97 |
| Oral Bioavailability (%) | 31.8 |
| Acute Toxicity (mg/kg) | >2000 |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for producing 1-(5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-yl)piperidine-4-carboxylic acid with high purity?
- Methodological Answer : The synthesis typically involves coupling a pyrimidine boronate ester with a piperidine-carboxylic acid derivative. Key steps include:
- Borylation : Use of Pd-catalyzed Miyaura borylation to install the dioxaborolane group on pyrimidine.
- Amide Coupling : Employing EDC/HOBt or other carbodiimide-based reagents to link the boronate-containing pyrimidine to the piperidine scaffold.
- Purification : High-performance liquid chromatography (HPLC) is critical for isolating the product with ≥97% purity, as highlighted in similar boronate ester syntheses .
- Table 1 : Example Reaction Parameters
| Step | Reagents/Conditions | Yield (%) | Purity (%) |
|---|---|---|---|
| Borylation | Pd(dppf)Cl₂, KOAc, 80°C, 12h | 65–75 | 90–95 |
| Coupling | EDC, HOBt, DMF, RT, 24h | 50–60 | 85–90 |
| Purification | HPLC (C18 column, acetonitrile/water) | – | ≥97 |
Q. Which spectroscopic and chromatographic methods are most reliable for characterizing this compound?
- Methodological Answer :
- NMR : ¹H and ¹³C NMR confirm the piperidine and pyrimidine moieties, while ¹¹B NMR verifies boronate ester integrity.
- HPLC-MS : Validates molecular weight (MW: ~375.24 g/mol) and purity. Retention time comparison with intermediates ensures no residual coupling reagents remain .
- FT-IR : Peaks at ~1350 cm⁻¹ (B-O) and ~1650 cm⁻¹ (C=O) confirm functional groups.
Q. How can researchers assess the compound’s stability under experimental storage conditions?
- Methodological Answer :
- Accelerated Degradation Studies : Store aliquots at -20°C, 4°C, and 25°C for 1–4 weeks. Monitor purity via HPLC and decomposition products via LC-MS.
- Hygroscopicity Testing : Boronate esters are moisture-sensitive. Use Karl Fischer titration to quantify water uptake in samples stored under inert vs. ambient conditions .
Advanced Research Questions
Q. What computational strategies can predict reaction pathways and optimize synthetic yields for this compound?
- Methodological Answer :
- Quantum Chemical Calculations : Density Functional Theory (DFT) models the energy barriers of borylation and coupling steps.
- Reaction Path Search : Tools like GRRM or AFIR identify transition states and intermediates, reducing trial-and-error experimentation .
- Machine Learning : Train models on existing boronate ester reaction data to predict optimal catalysts (e.g., Pd vs. Ni) and solvent systems (e.g., THF vs. DMF).
Q. How can discrepancies between theoretical and experimental biological activity data be resolved?
- Methodological Answer :
- Target Validation : Use CRISPR/Cas9 knockout models to confirm the compound’s interaction with proposed targets (e.g., kinases or proteases).
- Metabolite Profiling : LC-MS/MS identifies off-target metabolites that may explain reduced activity in vivo vs. in vitro assays.
- Structural Dynamics : Molecular dynamics simulations (e.g., GROMACS) model conformational changes in the target protein upon binding .
Q. What advanced techniques enable the study of this compound’s reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura)?
- Methodological Answer :
- Kinetic Isotope Effects (KIE) : Compare reaction rates using deuterated vs. non-deuterated substrates to elucidate rate-limiting steps.
- In Situ Monitoring : Raman or UV-Vis spectroscopy tracks boronate ester consumption during coupling.
- Hammett Analysis : Correlate substituent effects on the pyrimidine ring with reaction efficiency .
Q. How do structural modifications (e.g., fluorination) impact the compound’s physicochemical and biological properties?
- Methodological Answer :
- SAR Studies : Synthesize analogs with trifluoromethyl or fluoroaryl groups (see for methodology).
- LogP Measurement : Use shake-flask or HPLC-derived methods to quantify hydrophobicity changes.
- Thermal Shift Assays : Monitor target protein melting temperature (Tm) shifts to assess binding affinity improvements .
Data Contradiction Analysis
Q. How should researchers address inconsistencies in reported yields or purity across studies?
- Methodological Answer :
- Reproducibility Checks : Standardize reaction scales (e.g., 1 mmol vs. 10 mmol) and reagent sources.
- Batch-to-Batch Analysis : Compare HPLC traces and NMR spectra across multiple syntheses to identify impurities (e.g., residual Pd catalysts).
- Interlab Validation : Collaborate with independent labs to verify protocols, as seen in multi-institutional studies .
Methodological Resources
-
Table 2 : Key Reaction Optimization Parameters from Literature
Parameter Optimal Range Impact on Yield/Purity Temperature (Borylation) 80–90°C Higher temps increase boronate formation but risk decomposition Solvent (Coupling) DMF > THF Polar aprotic solvents enhance carbodiimide activation Catalyst Loading (Pd) 2–5 mol% Excess Pd reduces purity post-HPLC
Featured Recommendations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
